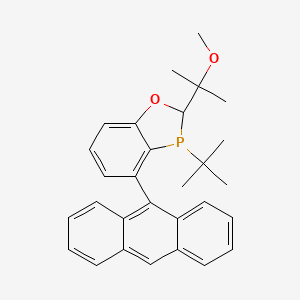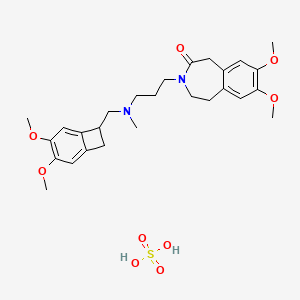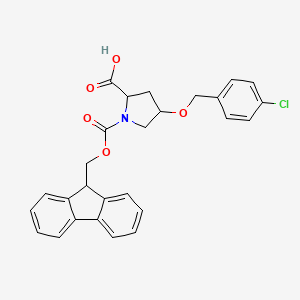
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アントラセン-9-イル-3-tert-ブチル-2-(2-メトキシプロパン-2-イル)-2H-1,3-ベンゾキサホスホールは、アントラセン、tert-ブチル、ベンゾキサホスホール部分構造を組み合わせた独特な構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-アントラセン-9-イル-3-tert-ブチル-2-(2-メトキシプロパン-2-イル)-2H-1,3-ベンゾキサホスホールの合成は、通常、容易に入手可能な前駆体から始めて、複数段階で実行されます。主要な段階には以下が含まれます。
ベンゾキサホスホール核の形成: これは、適切な前駆体を制御された条件下で環化させてベンゾキサホスホール環を形成することを含みます。
アントラセン部分構造の導入: この段階では、アントラセン誘導体をベンゾキサホスホール核にカップリングさせます。これは、多くの場合、パラジウム触媒によるクロスカップリング反応を使用します。
tert-ブチル基の付加: tert-ブチル基は、アルキル化反応によって導入されます。通常、強い塩基の存在下でtert-ブチルハライドを使用します。
メトキシプロパン-2-イル基の組み込み:
工業的生産方法
この化合物の工業的生産は、高収率と高純度を実現するために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、高度な精製技術、厳格な品質管理措置の使用が含まれる可能性があります。
化学反応の分析
反応の種類
4-アントラセン-9-イル-3-tert-ブチル-2-(2-メトキシプロパン-2-イル)-2H-1,3-ベンゾキサホスホールは、さまざまな化学反応を受けることができます。これには以下が含まれます。
酸化: この化合物は、強い酸化剤を使用して酸化させることができ、酸化された誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実施することができ、化合物の還元された形をもたらします。
置換: この化合物は、特にアントラセンとベンゾキサホスホールの部分構造で、求核剤または求電子剤を使用して置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性または塩基性条件下で、過マンガン酸カリウム、三酸化クロム、または過酸化水素。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、または触媒的水素化。
置換: ハロゲン化剤、アミンやチオールなどの求核剤、ハロアルカンなどの求電子剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンまたはその他の酸化された誘導体を生成する可能性があり、還元はアルコールまたは炭化水素を生成する可能性があります。
科学研究への応用
4-アントラセン-9-イル-3-tert-ブチル-2-(2-メトキシプロパン-2-イル)-2H-1,3-ベンゾキサホスホールは、いくつかの科学研究への応用を持っています。
化学: より複雑な分子や材料を合成するための構成要素として使用されます。
医学: 治療薬または薬物送達システムとしての可能性について調査されています。
工業: 有機半導体や発光ダイオード(LED)などの高度な材料の開発に使用されます。
科学的研究の応用
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
4-アントラセン-9-イル-3-tert-ブチル-2-(2-メトキシプロパン-2-イル)-2H-1,3-ベンゾキサホスホールの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物の効果は、以下によって媒介されます。
分子標的: 特定のタンパク質、酵素、または受容体に結合して、それらの活性を調節します。
関与する経路: 細胞増殖、アポトーシス、または代謝調節に関与するようなシグナル伝達経路に影響を与えます。
類似化合物との比較
類似化合物
- 4-アントラセン-9-イル-3-tert-ブチル-2-(2-ヒドロキシプロパン-2-イル)-2H-1,3-ベンゾキサホスホール
- 4-アントラセン-9-イル-3-tert-ブチル-2-(2-クロロプロパン-2-イル)-2H-1,3-ベンゾキサホスホール
- 4-アントラセン-9-イル-3-tert-ブチル-2-(2-アミノプロパン-2-イル)-2H-1,3-ベンゾキサホスホール
独自性
4-アントラセン-9-イル-3-tert-ブチル-2-(2-メトキシプロパン-2-イル)-2H-1,3-ベンゾキサホスホールは、官能基の特定の組み合わせのために独特です。これらの官能基は、独特の化学的および物理的特性を与えます。この独自性は、研究や産業における特殊な用途において貴重な存在となっています。
特性
分子式 |
C29H31O2P |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C29H31O2P/c1-28(2,3)32-26-23(16-11-17-24(26)31-27(32)29(4,5)30-6)25-21-14-9-7-12-19(21)18-20-13-8-10-15-22(20)25/h7-18,27H,1-6H3 |
InChIキー |
KSFFMGCOVIIBPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(C)(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)






![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)
![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)



